3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12(2)15-10-18(24)22-14(11-25-19(22)20-15)9-17(23)21-8-7-13-5-3-4-6-16(13)21/h3-6,10,12,14H,7-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZXPPPOVZXCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety and a thiazolo-pyrimidine backbone, which are crucial for its biological activities.
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. The compound under discussion has been evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Mycobacterium tuberculosis | 10 μg/mL (inhibition observed for 41 days) |
These results suggest that the compound possesses potent antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound has also shown promising anticancer properties. Several studies have reported its efficacy against various cancer cell lines.
Table 2: Cytotoxicity and Antiproliferative Effects
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| A549 (Lung Cancer) | <10 | Significant growth suppression |
| MCF7 (Breast Cancer) | <10 | Induces apoptosis |
| HeLa (Cervical Cancer) | <10 | High cytotoxicity observed |
The IC50 values indicate that the compound effectively inhibits the proliferation of cancer cells at low concentrations .
The mechanism through which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways. It may inhibit tyrosine kinase activity, which is critical in cancer progression and bacterial growth . Additionally, molecular docking studies have suggested strong binding affinities to specific protein targets relevant to cancer and microbial resistance .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's effect on M. tuberculosis using a BASTEC MGIT 960 growth system. The results demonstrated significant inhibition at concentrations as low as 5 μg/mL over extended periods .
- Cytotoxicity Assessment : In vitro studies showed that the compound exhibited selective toxicity towards rapidly dividing cancer cells compared to normal fibroblast cells, indicating a potential therapeutic window for cancer treatment .
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for its diverse pharmacological properties. The thiazolo[3,2-a]pyrimidine scaffold has been associated with various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. A study synthesized several thiazolopyrimidine derivatives and evaluated their antimicrobial efficacy against various bacterial strains, demonstrating moderate to high activity compared to standard antibiotics .
- Anti-inflammatory and Analgesic Effects : Compounds within this class have shown promising anti-inflammatory and analgesic effects. For instance, certain derivatives have been reported to reduce inflammation and pain effectively in experimental models, suggesting potential therapeutic uses in inflammatory diseases .
The biological profile of 3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is particularly noteworthy:
- Anticancer Properties : Some studies have indicated that thiazolo[3,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways .
- Antiviral Activity : There is emerging evidence supporting the antiviral potential of thiazolo[3,2-a]pyrimidine compounds. They may interfere with viral replication processes, making them candidates for further investigation in antiviral drug development .
Synthetic Methodologies
The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves several key steps:
- Intramolecular Cyclization : The initial step often involves the cyclization of precursors using polyphosphoric acid to form the thiazolo[3,2-a]pyrimidine core.
- Functional Group Modification : Subsequent reactions may involve functionalizing the indole moiety or introducing other substituents to enhance biological activity.
Case Study 1: Antimicrobial Screening
A series of thiazolopyrimidine derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the indole structure significantly enhanced the antimicrobial potency compared to standard drugs.
Case Study 2: Anti-inflammatory Testing
In a controlled study involving animal models, specific derivatives exhibited a notable reduction in paw edema when compared to indomethacin, a standard anti-inflammatory drug. The maximum effect was observed at 5 hours post-administration.
Chemical Reactions Analysis
Cyclization and Core Formation
The thiazolo[3,2-a]pyrimidinone scaffold is synthesized via cyclization reactions involving thiouracil derivatives and α-halo carbonyl compounds. For example:
-
Reaction with α-Halo Ketones :
The cyclocondensation of 2-thiouracil derivatives (e.g., 6-substituted thiouracils) with α-halo ketones under basic conditions (K₂CO₃, anhydrous solvents) yields the thiazolo[3,2-a]pyrimidinone core. Substituents at position 6 (e.g., methyl, trifluoromethyl) influence regioselectivity during cyclization, favoring attack at the N3 nitrogen over N1 .
Example :
Electrophilic Substitution Reactions
The indolin-1-yl and thiazolo-pyrimidine moieties undergo regioselective electrophilic substitutions:
-
Halogenation :
Bromination at the C5 position of the thiazolo-pyrimidine ring occurs via electrophilic aromatic substitution (EAS), facilitated by the electron-rich nature of the fused heterocycle. Subsequent O-nucleophilic attack forms spirocyclic derivatives .
Conditions : Br₂ in CHCl₃ at 0°C . -
Nitration :
Nitration at the C7 position of the indolinyl group proceeds under mixed acid (HNO₃/H₂SO₄) conditions. The electron-withdrawing oxoethyl group directs nitration to the para position relative to the indole nitrogen .
Side-Chain Functionalization
The 2-oxoethylindolin-1-yl side chain participates in nucleophilic and condensation reactions:
-
Nucleophilic Attack :
The ketone group undergoes nucleophilic addition with Grignard reagents (e.g., RMgX) to form secondary alcohols. For example: -
Condensation with Amines :
The oxoethyl group reacts with primary amines (e.g., aniline) to form Schiff bases under acidic conditions (pTSA, toluene, reflux):
Oxidation and Reduction
-
Oxidation :
The indolin-1-yl moiety is oxidized to indole-1-carboxylic acid using KMnO₄ in acidic media. The thiazolo-pyrimidine ring remains intact under mild conditions . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond in the indolinyl group to a single bond without affecting the heterocyclic core .
Ring-Opening Reactions
Under strong acidic conditions (HCl, reflux), the thiazolo[3,2-a]pyrimidinone ring undergoes hydrolysis to yield pyrimidine-2,4-dione and thiazole fragments:
Cross-Coupling Reactions
The thiophene substituent (if present in analogs) participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:
Mechanistic Insights
-
Regioselectivity in Cyclization : Steric and electronic effects from the 7-isopropyl group direct nucleophilic attack to the N3 position of the pyrimidine ring, favoring 5-oxo over 7-oxo isomers .
-
Acid-Catalyzed Hydrolysis : Protonation of the pyrimidine N1 atom increases electrophilicity at C2, facilitating nucleophilic attack by water .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
- The target compound’s indolin-1-yl group distinguishes it from simpler aliphatic (e.g., isobutyl) or aromatic (e.g., bromophenyl) substituents in analogs. This may enhance target specificity for indole-binding receptors or kinases .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The oxoethyl linker may undergo hydrolysis or cytochrome P450-mediated oxidation, necessitating prodrug strategies or structural stabilization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation and cyclization reactions. For example, reacting 2-aminothiazol-4(5H)-one derivatives with α-halo ketones (e.g., bromoethyl indolin-1-yl ketone) in acetic acid under reflux (3–5 h) promotes cyclization to form the thiazolo[3,2-a]pyrimidinone core. Sodium acetate acts as a catalyst, while stoichiometric control (1.1:1 molar ratio of aldehyde to thiazolone) minimizes byproducts. Yield optimization may involve varying reflux duration, solvent polarity, or using microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and bond angles (e.g., monoclinic P21/n space group parameters: a = 9.323 Å, b = 10.170 Å, β = 96.33°). NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as the isopropyl group (δ ~1.3 ppm for CH(CH₃)₂) and indolin-1-yl protons (δ ~6.8–7.5 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen bonding patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs. For example:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.
- Kinase Inhibition : Fluorescence-based kinase activity assays (e.g., EGFR or CDK2 inhibition). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., DNA gyrase or tubulin). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights. ADMET prediction tools (SwissADME, pkCSM) assess bioavailability and toxicity risks .
Q. What strategies resolve contradictions in reported spectral data for similar thiazolo[3,2-a]pyrimidinones?
- Methodological Answer : Discrepancies in NMR shifts (e.g., C-7 isopropyl vs. aryl substituents) arise from solvent polarity, pH, or tautomerism. Standardize conditions (e.g., DMSO-d₆ for solubility, 298 K for temperature control) and compare with SC-XRD-validated reference compounds. For conflicting IR data, use attenuated total reflectance (ATR) mode to minimize solvent interference .
Q. How can reaction mechanisms for side products during alkylation of thiazolo[3,2-a]pyrimidinone intermediates be elucidated?
- Methodological Answer : Monitor reaction kinetics via LC-MS to detect intermediates. For example, competing N- vs. O-alkylation pathways can be distinguished using deuterated solvents (e.g., CD₃OD) to track proton exchange. Isotopic labeling (¹³C-bromoethyl ketone) and tandem MS/MS fragmentation identify branching pathways. Optimize selectivity by adjusting base strength (e.g., K₂CO₃ vs. NaH) .
Q. What experimental designs validate the role of the indolin-1-yl moiety in modulating biological activity?
- Methodological Answer : Synthesize analogs with indolin-1-yl replaced by pyrrolidin-1-yl or morpholino groups. Compare bioactivity profiles (e.g., IC₅₀ values in enzyme assays) to isolate substituent effects. Molecular dynamics simulations (GROMACS) quantify binding stability (RMSD/Rg plots) of analogs vs. the parent compound .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent yields in multi-step syntheses of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize condensation (Step 1) and cyclization (Step 2) conditions. Pareto charts rank factor significance, while HPLC purity tracking ensures intermediate quality. Contradictions in literature yields (e.g., 40–75%) may stem from residual acetic acid in recrystallization; address this via azeotropic drying with toluene .
Notes
- References : Ensure all protocols align with institutional safety guidelines (e.g., fume hood use for acetic acid reflux).
- Data Reproducibility : Archive raw spectral data (NMR FIDs, XRD .cif files) in public repositories (e.g., Cambridge Crystallographic Data Centre).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
